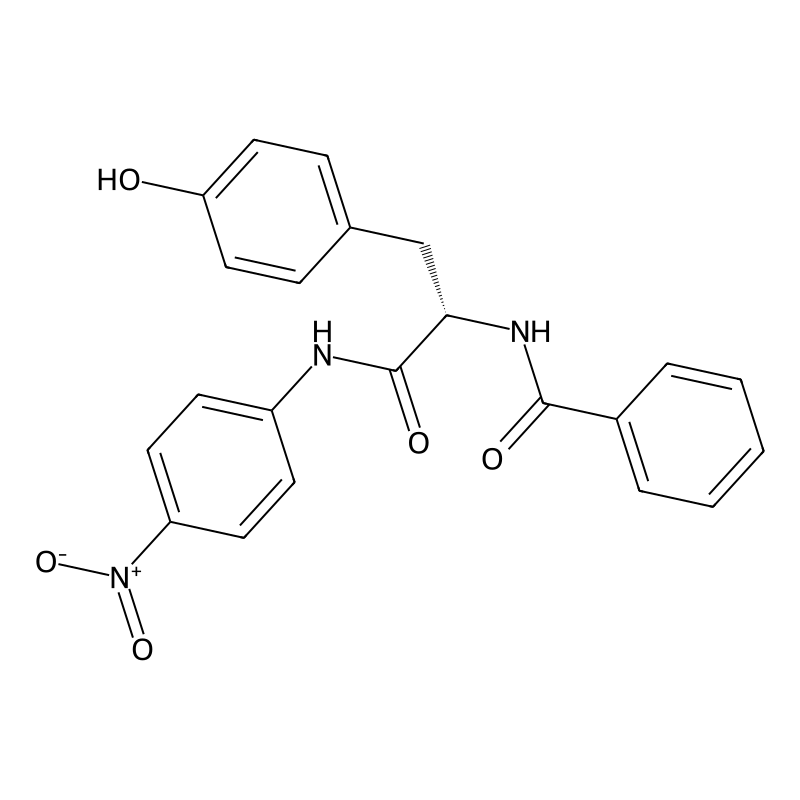

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition

Studies have shown that BLD-41 possesses the ability to inhibit certain enzymes, including protein kinase C (PKC) []. PKC plays a crucial role in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. [] Therefore, BLD-41's PKC inhibitory activity suggests its potential as a therapeutic agent for these diseases.

Anti-cancer Properties

Research suggests that BLD-41 exhibits anti-cancer properties in various cancer cell lines. [, ] The proposed mechanisms underlying these effects include the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ] However, further research is necessary to elucidate the exact mechanisms of action and explore its efficacy in pre-clinical and clinical settings.

Other Potential Applications

BLD-41 is also being investigated for its potential applications in other areas, such as:

- Neurodegenerative diseases: Studies suggest that BLD-41 may have neuroprotective effects and could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. []

- Anti-inflammatory effects: BLD-41's ability to inhibit certain inflammatory pathways suggests its potential as an anti-inflammatory agent.

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide is a complex organic compound featuring multiple functional groups, including an amide and aromatic rings. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of both hydroxy and nitro substituents, which can influence biological activity and reactivity.

- Hydrolysis: Amides can be hydrolyzed to yield corresponding carboxylic acids and amines under acidic or basic conditions.

- Nitration: The nitro group can participate in electrophilic aromatic substitution, potentially modifying the compound's reactivity.

- Reduction: The nitro group may be reduced to an amine, altering the compound's properties and biological activity.

These reactions are critical for understanding the compound's behavior in biological systems and its potential transformations.

- Antioxidants: Hydroxyphenyl groups can scavenge free radicals.

- Anticancer agents: Many compounds with similar structures exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial agents: The presence of nitro groups is frequently associated with antibacterial properties.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the possible biological activities based on structural characteristics .

The synthesis of (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide can be achieved through several methods:

- Amide Formation: Reacting a suitable carboxylic acid with an amine under dehydrating conditions.

- Coupling Reactions: Utilizing coupling agents to link the hydroxyphenyl and nitrophenyl moieties to the core structure.

- Chiral Resolution: Employing chiral catalysts or reagents to ensure the desired stereochemistry is achieved during synthesis.

These methods highlight the complexity involved in synthesizing such a multifunctional compound.

The potential applications of (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide include:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or infectious diseases.

- Chemical Probes: For studying enzyme mechanisms or cellular processes due to its structural features.

- Material Science: Investigated for use in creating functional materials due to its unique chemical properties.

Interaction studies are crucial for understanding how (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Assays: Testing its effects on cell lines to assess cytotoxicity or other biological responses.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxyl group, coumarin structure | Anticoagulant, anti-inflammatory |

| 4-Nitrophenol | Nitro group, phenolic structure | Antimicrobial, precursor in synthesis |

| N-(4-Hydroxyphenyl)acetamide | Hydroxyl group on phenol, amide linkage | Analgesic, antipyretic |

Uniqueness

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide is unique due to its combination of a chiral center, multiple functional groups (hydroxyl and nitro), and its potential dual activity as both an antioxidant and anticancer agent. This combination may enhance its therapeutic profile compared to simpler analogs.